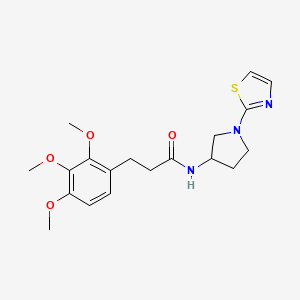
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers and autoimmune diseases.
Aplicaciones Científicas De Investigación
Antibacterial and Antimycobacterial Activity
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide and its derivatives have been studied for their potential antibacterial and antimycobacterial activities. Research indicates that highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks, which share structural similarities, exhibit significant antibacterial and antimycobacterial properties. These compounds are synthesized through a concise approach, combining pyrrolidines with benzoylisothiocyanate and alpha-bromo ketones to form bisheterocyclic molecules. This versatile synthesis process highlights the compound's potential in creating effective antimicrobial agents (Belveren et al., 2017).
Antitumor Activity
Compounds structurally related to N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide have demonstrated extensive antitumor efficiency across various tumor cell lines. A study focused on the synthesis and antitumor evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, revealing significant anticancer activity against renal and lung cancer cell lines. The research suggests that these compounds, by virtue of their structural features, could serve as a basis for developing new anticancer drugs (Mohamed et al., 2016).
Anticonvulsant Agents
Studies have also explored the potential of related compounds as anticonvulsant agents. A series of new 1-(thiazol-2-yl)pyrrolidin-2-one and 2-(thiazol-2-yl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their anticonvulsant activity. These compounds showed promising results in preclinical seizure models, indicating the potential for developing new treatments for epilepsy. The research underscores the structural versatility and therapeutic potential of thiazole-pyrrolidine compounds in addressing neurological disorders (Ghabbour et al., 2015).
Mecanismo De Acción
Target of action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of action
The mode of action would depend on the specific target of the compound. For instance, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to a decrease in the production of a certain molecule within the cell .
Biochemical pathways
The compound could potentially affect various biochemical pathways, depending on its specific target. For example, if the target is involved in the synthesis of a certain molecule, inhibiting this target could disrupt the pathway and reduce the levels of that molecule in the cell .
Pharmacokinetics
The pharmacokinetic properties of the compound would depend on various factors, including its chemical structure and the route of administration. For instance, the presence of the pyrrolidine ring might influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in a certain biochemical pathway, this could lead to changes in the levels of certain molecules within the cell .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-24-15-6-4-13(17(25-2)18(15)26-3)5-7-16(23)21-14-8-10-22(12-14)19-20-9-11-27-19/h4,6,9,11,14H,5,7-8,10,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAPXXYGNKEDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)NC2CCN(C2)C3=NC=CS3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

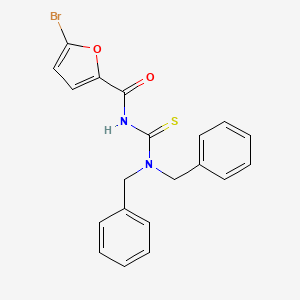
![[3,5-Bis(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-(5-bromofuran-2-yl)methanone](/img/structure/B2639465.png)
![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2639466.png)
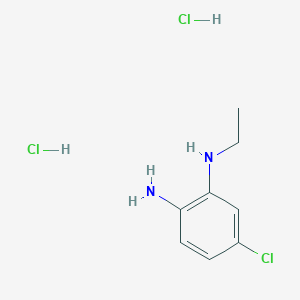
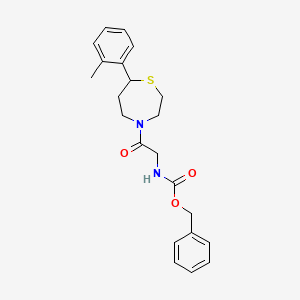

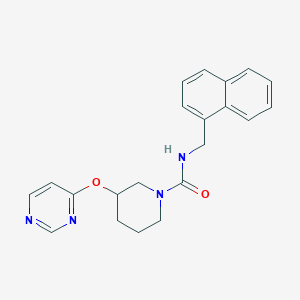
![3-(3-chlorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2639474.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2639478.png)
![N-(4-chlorobenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2639479.png)
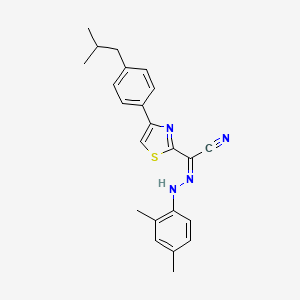


![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2639485.png)